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Compound of Interest

Compound Name: 4-Chloro-3-fluoropyridine

Cat. No.: B1587321

In the landscape of modern medicinal and agrochemical synthesis, fluorinated heterocyclic
compounds are of paramount importance. The strategic incorporation of fluorine atoms into
organic molecules can profoundly influence their physicochemical and biological properties,
including metabolic stability, binding affinity, and lipophilicity. 4-Chloro-3-fluoropyridine (CAS
No. 2546-56-7) has emerged as a particularly valuable intermediate.[1][2] Its structure,
featuring a pyridine core functionalized with two different halogens at adjacent positions, offers
a versatile platform for constructing complex molecular architectures. The electron-withdrawing
nature of both the fluorine atom and the pyridine nitrogen activates the ring system for specific
chemical transformations, making it a sought-after precursor in the synthesis of novel
therapeutic agents and crop protection chemicals.[1][3]

Molecular Structure and Physicochemical
Properties

4-Chloro-3-fluoropyridine is a substituted pyridine derivative existing as a colorless to pale
yellow liquid with a characteristically pungent odor.[1] The presence of both chlorine and
fluorine substituents imparts distinct electronic properties and chemical stability to the
molecule.[1]

Molecular Structure

The IUPAC name for this compound is 4-chloro-3-fluoropyridine.[4] Its fundamental structure
consists of a six-membered pyridine ring substituted with a fluorine atom at position 3 and a
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chlorine atom at position 4.

Caption: Molecular Structure of 4-Chloro-3-fluoropyridine.

Physicochemical Data

The key quantitative properties of 4-Chloro-3-fluoropyridine are summarized below for quick

reference.
Property Value Reference(s)
CAS Number 2546-56-7 [4][5]
Molecular Formula CsHsCIFN [41[5]
Molecular Weight 131.53 g/mol [4]
Appearance Colorless to light yellow liquid (1116171
Density 1.333 g/mL at 25 °C [51[8]
Boiling Point 139 °C [61[7]
Melting Point -24 °C [61[7]
Flash Point 28 °C (82.4 °F) [6]119]
pKa 1.93 + 0.10 (Predicted) [61[7]
SMILES C1=CN=CC(=C1CI)F [4]
InChiKey BEQUUSCRAKEKQM- ”
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Synthesis Methodology: The Balz-Schiemann

Approach

While multiple pathways to fluorinated pyridines exist, a common and robust strategy for

introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. Although a

specific, published protocol for 4-Chloro-3-fluoropyridine is not readily available, a

scientifically sound synthesis can be proposed starting from 3-amino-4-chloropyridine. This
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process involves two key stages: diazotization of the amine to form a diazonium salt, followed
by thermal decomposition to yield the final fluorinated product.

Start: 3-Amino-4-chloropyridine

:

Diazotization:
Add HBF4, then NaNO:2 at 0-5 °C

:

Intermediate:
4-Chloro-3-pyridyldiazonium
tetrafluoroborate (precipitate)

'

Isolation:
Filter and wash the salt
(diethyl ether, cold)

:

Thermolysis:
Gently heat the dry salt
under vacuum

:

Product:
4-Chloro-3-fluoropyridine (distilled)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-Chloro-3-fluoropyridine.
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Representative Experimental Protocol

This protocol is adapted from established procedures for similar fluoropyridine syntheses.[10]
Causality: The use of tetrafluoroboric acid (HBFa4) is critical as it serves as both the acid for
diazotization and the source of the fluoride nucleophile via the [BF4]~ counter-ion. The low
temperature for diazotization is essential to prevent premature decomposition of the unstable
diazonium salt.

e Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a
thermometer, suspend 3-amino-4-chloropyridine (1.0 eq) in a 48% aqueous solution of
tetrafluoroboric acid (HBFa4) (2.5 eq). Cool the mixture to 0-5 °C using an ice-salt bath.

o Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite
(NaNOz2) (1.1 eq) in a minimal amount of water dropwise. Expertise: Vigorous stirring is
crucial to ensure efficient reaction as the diazonium salt intermediate will precipitate from the
solution.

 Isolation of Intermediate: After the addition is complete, stir the resulting thick slurry for an
additional 30 minutes at 0-5 °C. Isolate the precipitated 4-chloro-3-pyridyldiazonium
tetrafluoroborate salt by vacuum filtration.

» Washing and Drying: Wash the filter cake sequentially with cold water, cold methanol, and
finally diethyl ether to remove residual acid and water. Dry the salt thoroughly under vacuum.
Trustworthiness: The salt must be completely dry before proceeding; residual water can lead
to side reactions (e.g., formation of 4-chloro-3-hydroxypyridine) during thermolysis.

o Thermolysis (Schiemann Reaction): Place the dry diazonium salt in a distillation apparatus.
Heat the solid gently under vacuum. The salt will decompose, evolving nitrogen (N2) and
boron trifluoride (BFs) gas, while the liquid 4-chloro-3-fluoropyridine product distills over.

 Purification: Collect the distilled product. Further purification can be achieved by redistillation
if necessary.

Chemical Reactivity and Synthetic Utility

The primary utility of 4-chloro-3-fluoropyridine in synthesis stems from its susceptibility to
nucleophilic aromatic substitution (SNAc). The electron-deficient nature of the pyridine ring
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allows nucleophiles to attack, and the chlorine atom at the C-4 position serves as an effective

leaving group. While fluorine can also be a leaving group in SNAc reactions (and is often more

rapidly displaced than chlorine on activated rings), the C-Cl bond is weaker, making

substitution at C-4 generally favorable under many conditions.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAc).

Representative Experimental Protocol: Amination

This protocol describes a typical amination reaction, a common transformation in drug

development.

Setup: To a solution of 4-chloro-3-fluoropyridine (1.0 eq) in a polar aprotic solvent such as
dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary or
secondary amine (1.2 eq).

Base: Add a non-nucleophilic base, such as potassium carbonate (K2COs) or
diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCI generated during
the reaction.

Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS). Expertise: The choice of solvent and temperature is critical; higher temperatures
are often required to drive the substitution, and polar aprotic solvents are ideal for stabilizing
the charged Meisenheimer complex intermediate.

Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the
product with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazSOa), filter, and concentrate under reduced pressure. Purify the crude product by
flash column chromatography on silica gel.

Predicted Spectroscopic Profile

While experimental spectra for 4-chloro-3-fluoropyridine are not available in common public

databases, its spectroscopic characteristics can be reliably predicted based on its structure and
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established principles.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show three distinct signals corresponding to the three
aromatic protons.

e H-2: This proton, adjacent to the nitrogen, will be the most deshielded, appearing furthest
downfield (& = 8.3-8.5 ppm). It will be split by H-6 (a small, 4-bond coupling, J = 0.5-1 HZz)
and by the fluorine at C-3 (a 4-bond coupling, 4JHF = 2-4 Hz), likely resulting in a narrow
doublet of doublets.

e H-6: This proton is adjacent to the nitrogen and will appear downfield (& = 8.2-8.4 ppm). It will
be split by H-5 into a doublet (3JHH = 5-6 Hz) and may show further small coupling to H-2.

e H-5: This proton is adjacent to the chlorinated carbon and will be the most upfield of the
three (6 = 7.3-7.5 ppm). It will be split by H-6 into a doublet (3JHH = 5-6 Hz) and by the
fluorine at C-3 (a 3-bond coupling, 3JHF = 3-5 Hz), resulting in a doublet of doublets.

3C NMR Spectroscopy

The proton-decoupled **C NMR spectrum will display five signals, with characteristic splitting
patterns due to C-F coupling.

C-3 (bearing F): Expected to be significantly downfield and show a very large one-bond
coupling constant (*JCF = 240-260 Hz), appearing as a doublet.

e C-4 (bearing CI): This carbon's chemical shift will be influenced by both halogens. It will
exhibit a two-bond coupling to fluorine (RJCF = 15-25 Hz), appearing as a doublet.

e C-2: Adjacent to nitrogen, this carbon will be downfield and show a two-bond coupling to
fluorine (RJCF = 10-20 Hz), appearing as a doublet.

e C-5: This carbon will show a three-bond coupling to fluorine (3JCF = 3-5 Hz), appearing as a
narrow doublet.

e C-6: This carbon is furthest from the fluorine and may show a very small four-bond coupling
(*JCF = 0-2 Hz) or appear as a singlet.
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Mass Spectrometry (Electron Impact)

The mass spectrum provides crucial information about the molecular weight and elemental
composition.

e Molecular lon (M*): The spectrum will show a molecular ion peak at m/z = 131.

 Isotope Peak (M+2): Due to the natural abundance of the 3’Cl isotope (=24.2%), a
characteristic M+2 peak will appear at m/z = 133 with an intensity approximately one-third
that of the M+ peak. This 3:1 ratio is a definitive signature for a molecule containing one

chlorine atom.

o Fragmentation: Key fragmentation pathways would likely include the loss of a chlorine
radical (M-35, resulting in an ion at m/z = 96) and the characteristic loss of HCN from the
pyridine ring (e.g., from the m/z 96 fragment, leading to an ion at m/z = 69).

Safety and Handling

4-Chloro-3-fluoropyridine is a flammable and hazardous chemical that requires careful
handling in a controlled laboratory environment.

Hazard Class GHS Statement Precaution

H226: Flammable liquid and Keep away from heat, sparks,

Flammable Liquid
vapor and open flames.[4]

Wear protective gloves and

Skin Irritation H315: Causes skin irritation ]
clothing.[4]
o H319: Causes serious eye Wear eye and face protection.

Eye Irritation o

irritation [4]

) o H335: May cause respiratory Use only in a well-ventilated

Respiratory Irritation L )

irritation area or chemical fume hood.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents and strong bases.[1] Personal
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Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side
shields, a face shield, chemical-resistant gloves, and a lab coat.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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